molecular formula C19H15NO5S2 B14278182 N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide CAS No. 136370-55-3

N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide

Cat. No.: B14278182
CAS No.: 136370-55-3
M. Wt: 401.5 g/mol
InChI Key: LNFCKJNJISJNGF-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of sulfonyl and benzoyl functional groups attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide typically involves the sulfonylation of 4-benzoylbenzenesulfonamide. One common method includes the reaction of 4-benzoylbenzenesulfonamide with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl or benzoyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfonyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: The major products include sulfonic acids and benzoyl derivatives.

    Reduction: The major products are the corresponding amines and alcohols.

    Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various sulfonamide derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and antimicrobial agents. Its sulfonamide moiety is known to interact with biological targets, making it a valuable scaffold for drug development.

Industry

In the material science industry, this compound is used in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenesulfonyl)benzamide
  • N-(Benzenesulfonyl)-4-methylbenzene-1-sulfonamide
  • N-(Benzenesulfonyl)-4-chlorobenzene-1-sulfonamide

Uniqueness

N-(Benzenesulfonyl)-4-benzoylbenzene-1-sulfonamide is unique due to the presence of both sulfonyl and benzoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research.

Properties

CAS No.

136370-55-3

Molecular Formula

C19H15NO5S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-4-benzoylbenzenesulfonamide

InChI

InChI=1S/C19H15NO5S2/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)27(24,25)20-26(22,23)17-9-5-2-6-10-17/h1-14,20H

InChI Key

LNFCKJNJISJNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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